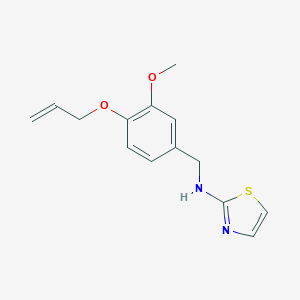![molecular formula C20H21N3O2S2 B283522 N-[[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-2,2-dimethylpropanamide](/img/structure/B283522.png)
N-[[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-2,2-dimethylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-2,2-dimethylpropanamide is a chemical compound that has been extensively researched due to its potential applications in scientific research. This compound is also known as MitoBloCK-7, and it is a potent inhibitor of mitochondrial complex I. In
作用機序
The mechanism of action of N-[[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-2,2-dimethylpropanamide involves the inhibition of mitochondrial complex I. This compound binds to the ubiquinone-binding site of complex I, which prevents the transfer of electrons from NADH to ubiquinone. This inhibition leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production, which can have various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-2,2-dimethylpropanamide depend on the specific experimental conditions. In some studies, this compound has been shown to induce apoptosis in cancer cells by increasing ROS production. In other studies, it has been shown to protect against ischemia-reperfusion injury by reducing ROS production. Additionally, this compound has been shown to have neuroprotective effects in models of Parkinson's disease.
実験室実験の利点と制限
One advantage of using N-[[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-2,2-dimethylpropanamide in lab experiments is its specificity for mitochondrial complex I. This allows researchers to study the specific effects of complex I inhibition without affecting other components of the electron transport chain. However, one limitation of using this compound is its potential to cause off-target effects due to its ability to increase ROS production.
将来の方向性
There are several future directions for research on N-[[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-2,2-dimethylpropanamide. One direction is to further investigate its potential as a therapeutic agent for various diseases, such as cancer and neurodegenerative diseases. Another direction is to develop more specific inhibitors of mitochondrial complex I that do not have off-target effects. Additionally, future research could focus on the development of new methods for synthesizing this compound that are more efficient and environmentally friendly.
合成法
The synthesis of N-[[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-2,2-dimethylpropanamide involves the reaction of 2,2-dimethylpropanoic acid, 3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-amine, and carbon disulfide. The reaction is catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in the presence of N,N-diisopropylethylamine (DIPEA) and dichloromethane (DCM). The resulting product is then purified using column chromatography to obtain N-[[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-2,2-dimethylpropanamide.
科学的研究の応用
N-[[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-2,2-dimethylpropanamide has been used in various scientific research applications. One of the main applications of this compound is in the study of mitochondrial complex I. Mitochondrial complex I is a crucial component of the electron transport chain, and its dysfunction has been linked to various diseases. N-[[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-2,2-dimethylpropanamide has been shown to inhibit mitochondrial complex I, making it a valuable tool for studying the role of this complex in disease.
特性
分子式 |
C20H21N3O2S2 |
|---|---|
分子量 |
399.5 g/mol |
IUPAC名 |
N-[[(3E)-3-(3H-1,3-benzothiazol-2-ylidene)-5-methyl-4-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C20H21N3O2S2/c1-11-9-12(21-19(26)23-18(25)20(2,3)4)10-13(16(11)24)17-22-14-7-5-6-8-15(14)27-17/h5-10,22H,1-4H3,(H2,21,23,25,26)/b17-13+ |
InChIキー |
CMMIZEASQALIFV-GHRIWEEISA-N |
異性体SMILES |
CC1=CC(=C/C(=C\2/NC3=CC=CC=C3S2)/C1=O)NC(=S)NC(=O)C(C)(C)C |
SMILES |
CC1=CC(=CC(=C2NC3=CC=CC=C3S2)C1=O)NC(=S)NC(=O)C(C)(C)C |
正規SMILES |
CC1=CC(=CC(=C2NC3=CC=CC=C3S2)C1=O)NC(=S)NC(=O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(allyloxy)-3-bromo-5-ethoxybenzyl]-N-(tert-butyl)amine](/img/structure/B283439.png)
![N-[4-(allyloxy)-3-bromo-5-methoxybenzyl]-N-(tert-butyl)amine](/img/structure/B283440.png)
![N-(4-{[4-(allyloxy)-3-bromo-5-ethoxybenzyl]amino}phenyl)butanamide](/img/structure/B283444.png)
![N-[4-(allyloxy)benzyl]-N-{3-[(2-chlorobenzyl)thio]-4H-1,2,4-triazol-4-yl}amine](/img/structure/B283447.png)
![4-(4-Allyloxy-benzylamino)-4H-[1,2,4]triazole-3-thiol](/img/structure/B283449.png)
![4-{[4-(allyloxy)-3-bromo-5-methoxybenzyl]amino}-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B283450.png)
![4-{[4-(allyloxy)-3-ethoxybenzyl]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B283452.png)
![4-(3-Allyloxy-benzylamino)-4H-[1,2,4]triazole-3-thiol](/img/structure/B283454.png)

![N-[4-(allyloxy)-3-bromo-5-methoxybenzyl]-N-(1,3-thiazol-2-yl)amine](/img/structure/B283456.png)

![N-cyclohexyl-2-[2-methoxy-4-[(1,3-thiazol-2-ylamino)methyl]phenoxy]acetamide](/img/structure/B283460.png)

![N-[3-chloro-5-methoxy-4-(prop-2-en-1-yloxy)benzyl]-2H-tetrazol-5-amine](/img/structure/B283463.png)